N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-3-yl)benzamide
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Overview
Description
N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-3-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a thiophene ring and a hydroxy-phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-3-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-(thiophen-3-yl)benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Hydroxy-Phenylpropyl Group: The hydroxy-phenylpropyl group can be introduced via a nucleophilic substitution reaction, where the benzamide core reacts with a suitable halide precursor of the hydroxy-phenylpropyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use as a biochemical probe or in the development of bioactive molecules.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of advanced materials or as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-3-yl)benzamide would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy-phenylpropyl group could play a role in hydrogen bonding or hydrophobic interactions, while the thiophene ring might contribute to π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-2-yl)benzamide: Similar structure but with the thiophene ring in a different position.
N-(2-hydroxy-3-phenylpropyl)-4-(furan-3-yl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(2-hydroxy-3-phenylpropyl)-4-(pyridin-3-yl)benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-(2-hydroxy-3-phenylpropyl)-4-(thiophen-3-yl)benzamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c22-19(12-15-4-2-1-3-5-15)13-21-20(23)17-8-6-16(7-9-17)18-10-11-24-14-18/h1-11,14,19,22H,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPRWJYGHGTHOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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